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Compound of Interest

2-(Ethanesulphonylamino)benzoic
Compound Name: d
aci

Cat. No.: B1304663

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, predicted
spectroscopic data, and a detailed synthesis protocol for 2-(Ethanesulphonylamino)benzoic
acid. Due to the limited availability of experimental data in public literature, this guide features
predicted spectroscopic values to aid in the characterization of this compound.

Molecular Structure and Physicochemical
Properties

2-(Ethanesulphonylamino)benzoic acid is an organic compound featuring a benzoic acid
core substituted at the 2-position with an ethanesulfonamide group. The molecular structure
consists of an aromatic ring, a carboxylic acid group, and a sulfonamide linkage.

Table 1: Physicochemical Properties of 2-(Ethanesulphonylamino)benzoic acid
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Property Value Source
Molecular Formula CoH11NO4S [1][2]
Molecular Weight 229.25 g/mol [1]

CAS Number 923248-03-7 [1][2]

White to off-white solid

Appearance
PP (Predicted)

| Purity | >95% (Available from commercial suppliers) |[2] |

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure
and analysis of similar compounds. They are intended for reference purposes and should be
confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted *H NMR Chemical Shifts (DMSO-ds, 400 MHz)
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Protons

H (Carboxylic Acid)

Predicted Chemical
Shift (6, ppm)

12.0 - 13.5

Multiplicity

Singlet (broad)

Notes

The acidic proton
signal is typically
broad and
downfield.

H (Sulfonamide)

9.5-105

Singlet (broad)

The NH proton signal
is exchangeable and

often broad.

H (Aromatic, C6-H)

79-8.1

Doublet of doublets

Ortho to the carboxylic
acid group, showing
coupling to C5-H and
C4-H.

H (Aromatic, C4-H)

76-7.8

Doublet of triplets

Shows coupling to
adjacent aromatic

protons.

H (Aromatic, C5-H)

7.2-74

Doublet of triplets

Shows coupling to
adjacent aromatic

protons.

H (Aromatic, C3-H)

71-73

Doublet of doublets

Ortho to the
sulfonamide group,
showing coupling to
C4-H and C5-H.

-S02-CHa-

3.1-33

Quartet

Shows coupling to the
adjacent methyl

protons.

| -CHs | 1.2 - 1.4 | Triplet | Shows coupling to the adjacent methylene protons. |

Table 3: Predicted 3C NMR Chemical Shifts (DMSO-de, 100 MHZz)
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Predicted Chemical Shift

Carbon Atom Notes
(3, ppm)
. . The carbonyl carbon is
C=0 (Carboxylic Acid) 168 - 172 L .
significantly deshielded.
C1 (Aromatic, attached to Quaternary carbon attached to
140 - 143 _ _
COOH) the carboxylic acid.
] Quaternary carbon attached to
C2 (Aromatic, attached to NH) 135-138 ] ]
the sulfonamide nitrogen.
C4 133-135 Aromatic CH carbon.
C6 130 - 132 Aromatic CH carbon.
C5 122 - 125 Aromatic CH carbon.
C3 118 - 121 Aromatic CH carbon.
Methylene carbon attached to
-SO2-CH2- 45 - 50

the sulfonyl group.

| -CHs | 7 - 10 | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Predicted Absorption

Functional Group Vibration Type
Range (cm™?)

O-H (Carboxylic Acid) 2500 - 3300 (broad) Stretching

N-H (Sulfonamide) 3200 - 3300 (sharp) Stretching

C-H (Aromatic) 3000 - 3100 Stretching

C-H (Aliphatic) 2850 - 2980 Stretching

C=0 (Carboxylic Acid) 1680 - 1710 Stretching

C=C (Aromatic) 1580 - 1620 Stretching

S=0 (Sulfonamide) 1320 - 1360 (asymmetric) Stretching

S=0 (Sulfonamide) 1140 - 1180 (symmetric) Stretching

| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching |

Experimental Protocols
Synthesis of 2-(Ethanesulphonylamino)benzoic acid

This protocol is adapted from a general method for the synthesis of 2-(sulfonamido)-N-

benzamides.[3]

Objective: To synthesize 2-(Ethanesulphonylamino)benzoic acid from anthranilic acid and

ethanesulfonyl chloride.

Materials:

Deionized water

Anthranilic acid (1.0 eq)

Ethanesulfonyl chloride (1.1 eq)

Sodium bicarbonate (NaHCOs) (2.5 eq)
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1 M Hydrochloric acid (HCI)

Ethyl acetate

Brine

Procedure:

In a round-bottom flask, dissolve anthranilic acid and sodium bicarbonate in deionized water.
Cool the solution to 0-5 °C in an ice bath with stirring.

Add ethanesulfonyl chloride dropwise to the stirred solution, ensuring the temperature
remains below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12 hours.[3]

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of
approximately 2 by the slow addition of 1 M HCI. A precipitate should form.

Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

To purify the product, the crude solid can be recrystallized from an appropriate solvent
system (e.g., ethanol/water).

Dry the purified product under vacuum to yield 2-(Ethanesulphonylamino)benzoic acid as
a solid.

Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized compound.

1H and 3C NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the dried product in approximately 0.7 mL of a
suitable deuterated solvent (e.g., DMSO-de) in an NMR tube.
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o Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher NMR
spectrometer. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).[4]

Infrared (IR) Spectroscopy:

o Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of
the dried product with dry KBr powder and pressing it into a thin disk. Alternatively, acquire
the spectrum using an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000
to 400 cm~—1.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent
characterization of 2-(Ethanesulphonylamino)benzoic acid.

Characterization & Analysis
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Click to download full resolution via product page

Caption: Workflow for the synthesis and characterization of 2-
(Ethanesulphonylamino)benzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 923248-03-7 2-(Ethanesulphonylamino)benzoic acid AKSci 5595AC [aksci.com]

2. keyorganics.net [keyorganics.net]

3. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as
Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

4. rsc.org [rsc.org]

To cite this document: BenchChem. [An In-Depth Technical Guide to 2-
(Ethanesulphonylamino)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304663#molecular-structure-of-2-
ethanesulphonylamino-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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